molecular formula C11H21NO3 B8131708 tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate

tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate

Cat. No.: B8131708
M. Wt: 215.29 g/mol
InChI Key: SREITKHLXHZJEE-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate: is an organic compound with the molecular formula C11H21NO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxycyclopentyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a cyclopentyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carbamate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate is unique due to the presence of both a hydroxycyclopentyl group and a tert-butyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(3-hydroxycyclopentyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREITKHLXHZJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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